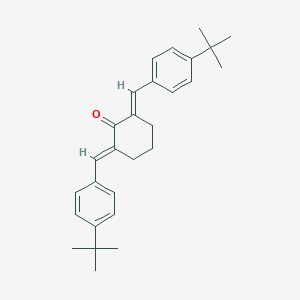![molecular formula C23H19F3N4O2S B460700 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide CAS No. 664999-17-1](/img/structure/B460700.png)
2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19F3N4O2S and its molecular weight is 472.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicomponent Synthesis and Structural Analysis
The compound 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide represents a class of chemicals that can be synthesized through multicomponent reactions, involving the condensation of various aldehydes with cyanoethanethioamide and alkyl halides. The structural properties of similar compounds have been determined through X-ray analysis, highlighting their potential for further chemical modifications and applications in various fields of chemistry and materials science (Dyachenko et al., 2015).
Heterocyclic Compound Synthesis and Biological Activity
Compounds with structures similar to the one have been used as starting points for the synthesis of a variety of heterocycles, which incorporate different functional moieties like sulfamoyl groups. These heterocycles have been evaluated for their antibacterial and antifungal activities, demonstrating promising results in vitro. This suggests potential applications in developing new antimicrobial agents (Darwish et al., 2014).
Antitumor and Antifungal Derivatives
Further chemical modifications of compounds structurally related to 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide have led to the development of novel 4(3H)-quinazolinone derivatives. These derivatives, possessing biologically active moieties like thiazole and chromene, have been screened for antitumor and antifungal activities, showing high to moderate efficacy against specific cell lines and fungal species, indicating their potential in pharmaceutical research and development (El-bayouki et al., 2011).
Antimicrobial Thiazolidin-4-One Derivatives
The synthesis of thiazolidin-4-one derivatives related to the compound has been explored for their antimicrobial properties. These compounds have shown significant in vitro antibacterial and antifungal activities, which could be harnessed for the development of new antimicrobial drugs (Baviskar et al., 2013).
Anticancer Evaluation of Oxazole Derivatives
Recent research has also focused on the synthesis and characterization of oxazole derivatives related to the compound of interest, evaluating their anticancer activities against various cancer cell lines. Certain derivatives have demonstrated specific cytostatic and antiproliferative effects, offering insights into the development of new anticancer agents (Zyabrev et al., 2022).
Propiedades
IUPAC Name |
2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2S/c1-13-11-32-22(28-13)30-19(31)12-33-21-17(10-27)20(23(24,25)26)16-9-15(7-8-18(16)29-21)14-5-3-2-4-6-14/h2-6,11,15H,7-9,12H2,1H3,(H,28,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJARYPXHMIRDIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)NC(=O)CSC2=NC3=C(CC(CC3)C4=CC=CC=C4)C(=C2C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2,4-diamino-1,5-dicyano-3-thia-9-azaspiro[5.5]undeca-1,4-diene-9-carboxylate](/img/structure/B460617.png)
![methyl 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B460619.png)

![5-Ethyl-4,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]nicotinonitrile](/img/structure/B460622.png)
![2-amino-4-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B460623.png)
![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,6,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile](/img/structure/B460625.png)
![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isothiochromen-8-yl)phenoxy]acetamide](/img/structure/B460627.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460629.png)
![3-amino-N-(2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460631.png)
![6-Amino-3-(4-methoxyphenyl)-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460632.png)
![[({[3-Cyano-6-(2-furyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460636.png)
![[({[3-Cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460637.png)
![[({[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460639.png)
![[({[6-(1,3-Benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460640.png)